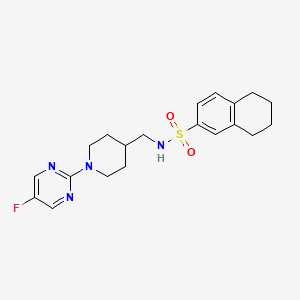

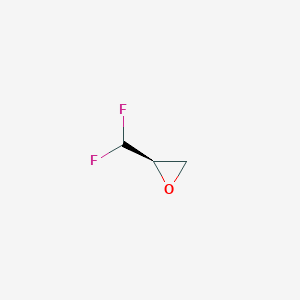

![molecular formula C7H12ClNO3 B2581143 (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2416217-99-5](/img/structure/B2581143.png)

(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a chemical compound . The IUPAC name for this compound is "(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride" .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.63 . It is a powder and should be stored at temperatures below -10 degrees Celsius .Scientific Research Applications

Asymmetric Synthesis and Structural Modifications

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions have been employed to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method highlights the compound's role in achieving high diastereoselectivity in synthetic organic chemistry (Waldmann & Braun, 1991).

Improved Synthesis of Enantiopure 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid : An efficient, scalable preparation method enhances the accessibility of this compound, underscoring its significance in synthetic chemistry (Tararov et al., 2002).

Applications in Medicinal Chemistry

Synthesis of Bridged Bicyclic Morpholine Amino Acids : Structurally novel morpholine amino acids have been synthesized, showcasing the compound's potential as a compact module in medicinal chemistry to modulate drug properties (Kou et al., 2017).

Robust Trans-Amide Helical Structure of Oligomers : The study demonstrates the compound's utility in creating a consistent helical structure involving all-trans-amide linkages, which is a crucial aspect in the design of peptide mimetics and drug discovery (Wang et al., 2014).

Unique Structural Analogs

Constrained β-Proline Analogues in Organocatalytic Reactions : The synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its catalytic potential in aldol reactions highlight its role in enhancing enantioselectivity, demonstrating the impact of acid geometry on catalytic performance (Armstrong et al., 2009).

Synthesis of 2-Oxa-5-Azabicyclo[2.2.1]heptane as a Platform for Functional Diversity : This work illustrates the versatility of the compound in generating backbone-constrained γ-amino acid analogues, underlining its significance in drug design (Garsi et al., 2022).

Safety and Hazards

properties

IUPAC Name |

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRNPRVZXBSPJW-HRDKBJBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

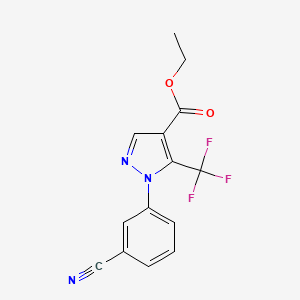

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)

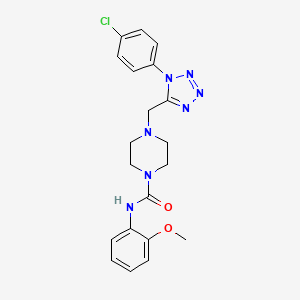

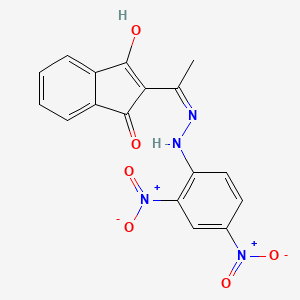

![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

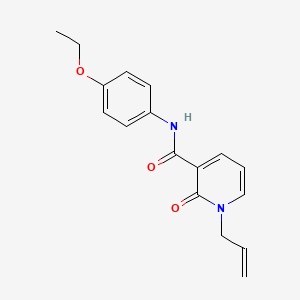

![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)

![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)

amine](/img/structure/B2581078.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2581083.png)